molecular formula C18H19Cl2NO2 B6076860 2-(3,4-dichlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

2-(3,4-dichlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No. B6076860
M. Wt: 352.3 g/mol
InChI Key: GQRBYUAHXYXBTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-dichlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (DBT) is a chemical compound that has attracted significant attention in scientific research due to its potential therapeutic applications. DBT is a tetrahydroisoquinoline derivative that has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. In

Scientific Research Applications

2-(3,4-dichlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory and anti-cancer activities by inhibiting the production of pro-inflammatory cytokines and inducing apoptosis in cancer cells. 2-(3,4-dichlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, 2-(3,4-dichlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been studied for its potential use in treating cardiovascular diseases, diabetes, and other metabolic disorders.

Mechanism of Action

The mechanism of action of 2-(3,4-dichlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is believed to involve modulation of multiple signaling pathways. 2-(3,4-dichlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been shown to inhibit the activation of NF-κB and MAPK signaling pathways, which are involved in inflammation and cancer progression. 2-(3,4-dichlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has also been found to activate the Nrf2-ARE pathway, which plays a crucial role in cellular defense against oxidative stress. Moreover, 2-(3,4-dichlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis.
Biochemical and Physiological Effects:
2-(3,4-dichlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. 2-(3,4-dichlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has also been found to induce apoptosis in cancer cells by activating caspase-3 and -9 and downregulating anti-apoptotic proteins such as Bcl-2. In addition, 2-(3,4-dichlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

2-(3,4-dichlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity and high bioavailability, making it a promising candidate for drug development. However, there are also some limitations to using 2-(3,4-dichlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its molecular targets. In addition, the effects of 2-(3,4-dichlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline may vary depending on the cell type and experimental conditions, which may complicate data interpretation.

Future Directions

There are several future directions for research on 2-(3,4-dichlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. One area of interest is its potential use in combination with other drugs for cancer treatment. 2-(3,4-dichlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been shown to enhance the cytotoxic effects of chemotherapy drugs such as cisplatin and doxorubicin. Another area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-(3,4-dichlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been shown to protect against neuronal damage and improve cognitive function in animal models of these diseases. Moreover, more research is needed to elucidate the molecular targets of 2-(3,4-dichlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and its mechanism of action, which may lead to the development of more effective drugs.

Synthesis Methods

The synthesis method of 2-(3,4-dichlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves the reaction of 3,4-dichlorobenzaldehyde with 1,2,3,4-tetrahydroisoquinoline in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through a series of steps, including reduction of the aldehyde group to an alcohol, formation of a Schiff base, and reduction of the imine to the corresponding amine. The final product is obtained as a white crystalline solid with a melting point of 190-192°C.

properties

IUPAC Name

2-[(3,4-dichlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2NO2/c1-22-17-8-13-5-6-21(11-14(13)9-18(17)23-2)10-12-3-4-15(19)16(20)7-12/h3-4,7-9H,5-6,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQRBYUAHXYXBTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)CC3=CC(=C(C=C3)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dichlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.